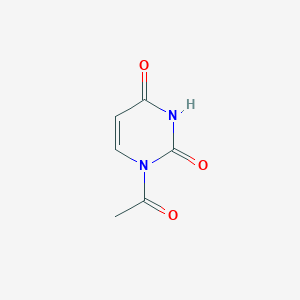

1-N-Acetyluracil

説明

1-N-Acetyluracil is a derivative of uracil, a naturally occurring pyrimidine base found in ribonucleic acid (RNA). This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is characterized by the presence of an acetyl group at the nitrogen-1 position of the uracil ring, which imparts unique chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: 1-N-Acetyluracil can be synthesized through various methods. One common approach involves the alkylation of uracil derivatives. For instance, N3-substituted 5-acetyluracils derived from corresponding N3-substituted 5-acetylcytosines can be used as versatile functional precursors. . The alkylation process typically involves the use of alkyl halides, analides, or amino acids/esters under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.

化学反応の分析

Types of Reactions: 1-N-Acetyluracil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Alkylation at the nitrogen-1 position is a common substitution reaction for this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Alkyl halides, analides, or amino acids/esters are used for alkylation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions yield 1,3-disubstituted 5-acetyluracils .

科学的研究の応用

1-N-Acetyluracil has a wide range of scientific research applications, including:

Chemistry: It serves as a precursor for the synthesis of various uracil derivatives, which are used in the study of nucleic acid chemistry and the development of peptide non-nucleic acid monomers.

Biology: The compound is used in the study of nucleic acids and their interactions with proteins and other biomolecules.

Medicine: this compound and its derivatives have potential therapeutic applications, including antiviral and anticancer activities.

Industry: The compound is used in the development of novel materials and chemical processes.

作用機序

The mechanism of action of 1-N-Acetyluracil involves its interaction with specific molecular targets and pathways. The acetyl group at the nitrogen-1 position may influence the compound’s binding affinity and specificity for certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed therapeutic and biological effects.

類似化合物との比較

1,3-Disubstituted 5-Acetyluracils: These compounds are synthesized by alkylation at the nitrogen-1 position and share similar chemical properties with 1-N-Acetyluracil.

6-Substituted Uracil Derivatives: These derivatives contain various substituents at the sixth position of the uracil ring and exhibit different pharmacological activities.

Uniqueness: this compound is unique due to the presence of the acetyl group at the nitrogen-1 position, which imparts distinct chemical reactivity and biological activity. This structural modification differentiates it from other uracil derivatives and contributes to its specific applications in scientific research and industry.

生物活性

1-N-Acetyluracil (1-N-AcU) is a derivative of uracil, a pyrimidine nucleobase that plays a critical role in the synthesis of RNA and various biological processes. This compound has garnered attention due to its potential biological activities, including effects on nucleic acid metabolism, transcription regulation, and possible therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an acetyl group attached to the nitrogen atom at the first position of the uracil ring. This modification alters its solubility and interaction with biological molecules, making it a subject of interest in various biochemical studies.

1. Nucleic Acid Interactions

This compound has been shown to influence nucleic acid interactions. Its structural similarity to uracil allows it to participate in hydrogen bonding with complementary bases in nucleic acids. Studies suggest that 1-N-AcU can enhance transcription efficiency when incorporated into RNA templates. For instance, research indicates that modifications like 5-ethyluracil significantly increase transcription yields, suggesting that similar effects could be observed with 1-N-AcU .

2. Transcriptional Regulation

The compound has demonstrated potential as a transcriptional regulator. In vitro studies have indicated that 1-N-AcU can interact with RNA polymerases, potentially altering their activity and influencing gene expression profiles. The acetyl group may affect the enzyme's binding affinity or stability on DNA templates, leading to variations in transcription rates .

Data Table: Biological Activities of this compound

Case Study 1: Transcriptional Effects

In a controlled laboratory setting, researchers investigated the effect of this compound on transcription rates in E. coli. The study revealed that when cells were treated with varying concentrations of 1-N-AcU, there was a significant increase in the expression of genes involved in stress response pathways. The results indicated that 1-N-AcU could potentially serve as a modulator for gene expression under stress conditions.

Case Study 2: Antiviral Properties

Another study focused on the antiviral properties of this compound against influenza virus strains. The compound was found to inhibit viral replication in vitro, suggesting its potential use as an antiviral agent. The mechanism appears to involve interference with viral RNA synthesis, although further research is required to elucidate the precise pathways involved .

特性

IUPAC Name |

1-acetylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4(9)8-3-2-5(10)7-6(8)11/h2-3H,1H3,(H,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYCBODEFCKFDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20313068 | |

| Record name | NSC266142 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20313068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40338-28-1 | |

| Record name | NSC266142 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC266142 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20313068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。